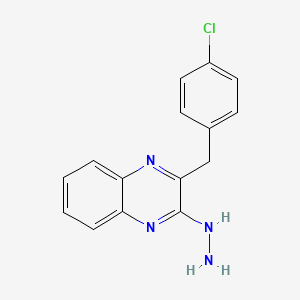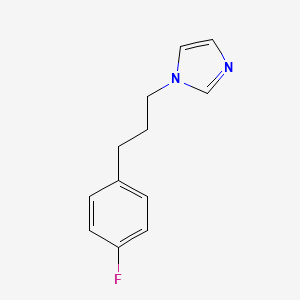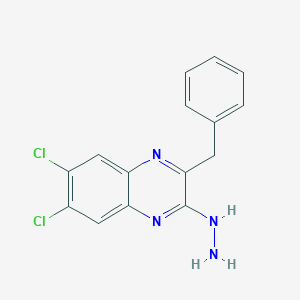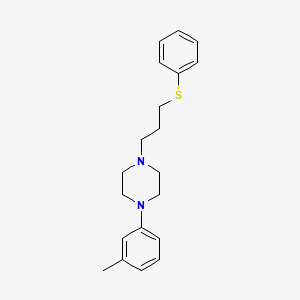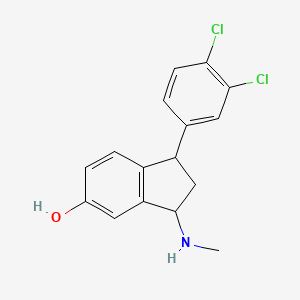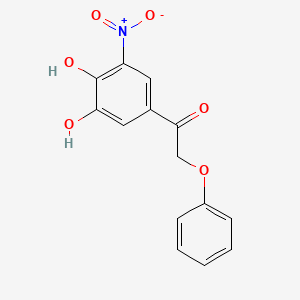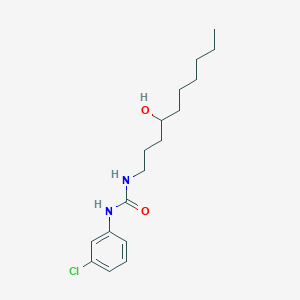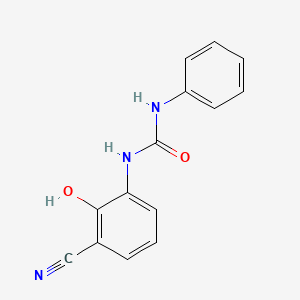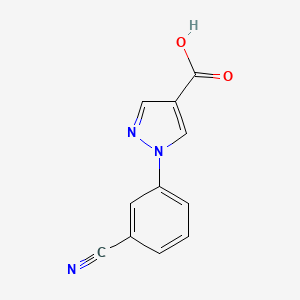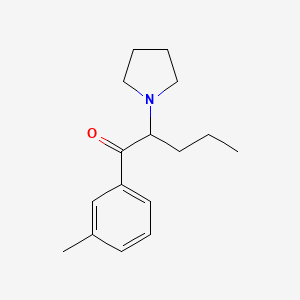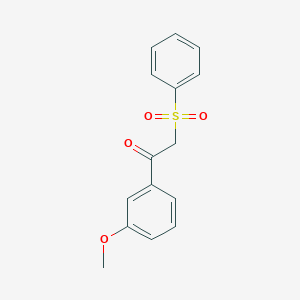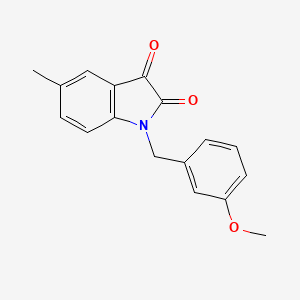
1-(3-Methoxy-benzyl)-5-methyl-1H-indole-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methoxy-benzyl)-5-methyl-1H-indole-2,3-dione is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a methoxybenzyl group attached to the indole core, which can influence its chemical properties and reactivity.
Métodos De Preparación
The synthesis of 1-(3-Methoxy-benzyl)-5-methyl-1H-indole-2,3-dione can be achieved through various synthetic routes. One common method involves the reaction of 3-methoxybenzyl bromide with 5-methylindole-2,3-dione under basic conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields.
Análisis De Reacciones Químicas
1-(3-Methoxy-benzyl)-5-methyl-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations.
Aplicaciones Científicas De Investigación
1-(3-Methoxy-benzyl)-5-methyl-1H-indole-2,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound’s indole core is known for its biological activity, making it a candidate for studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Research into its potential therapeutic applications includes studies on its anti-inflammatory, anticancer, and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Methoxy-benzyl)-5-methyl-1H-indole-2,3-dione involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The methoxybenzyl group can enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target being studied .
Comparación Con Compuestos Similares
1-(3-Methoxy-benzyl)-5-methyl-1H-indole-2,3-dione can be compared with other indole derivatives, such as:
1-Benzyl-5-methyl-1H-indole-2,3-dione: Lacks the methoxy group, which can result in different reactivity and biological activity.
1-(3-Hydroxy-benzyl)-5-methyl-1H-indole-2,3-dione:
1-(3-Methoxy-benzyl)-1H-indole-2,3-dione: Similar structure but without the methyl group, affecting its overall reactivity and stability.
Propiedades
Fórmula molecular |
C17H15NO3 |
|---|---|
Peso molecular |
281.30 g/mol |
Nombre IUPAC |
1-[(3-methoxyphenyl)methyl]-5-methylindole-2,3-dione |
InChI |
InChI=1S/C17H15NO3/c1-11-6-7-15-14(8-11)16(19)17(20)18(15)10-12-4-3-5-13(9-12)21-2/h3-9H,10H2,1-2H3 |
Clave InChI |
ZSPZSZMUOMBLFZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N(C(=O)C2=O)CC3=CC(=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



